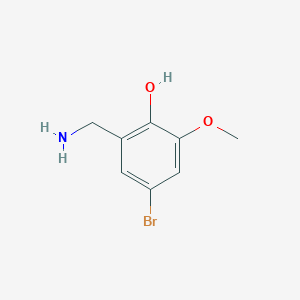

2-(Aminomethyl)-4-bromo-6-methoxyphenol

Description

Properties

IUPAC Name |

2-(aminomethyl)-4-bromo-6-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,4,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBQRCUNDISSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669530 | |

| Record name | 2-(Aminomethyl)-4-bromo-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887582-87-8 | |

| Record name | 2-(Aminomethyl)-4-bromo-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Applications

-

Estrogenic Activity :

- Research indicates that 2-(Aminomethyl)-4-bromo-6-methoxyphenol exhibits estrogenic activity, which positions it as a candidate for studies related to hormonal modulation. This property is crucial for understanding its potential therapeutic applications in treating hormone-related disorders.

-

Drug Development :

- The compound's structural features suggest applications in the development of new pharmaceuticals targeting specific biological pathways. Its ability to interact with estrogen receptors has been highlighted in studies focusing on drug design aimed at modulating hormonal activity.

-

Biological Interactions :

- Investigations into the interactions of this compound with biological systems have shown its potential as an estrogen receptor modulator, which is vital for assessing its pharmacological profile and possible side effects during therapeutic use.

Biochemical Research

-

Enzyme Inhibition Studies :

- The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways. Such studies are essential for understanding the biochemical mechanisms through which this compound exerts its effects and can lead to the development of enzyme inhibitors for therapeutic use.

- Dynamic Combinatorial Chemistry :

Material Science Applications

-

Synthesis of Functional Materials :

- The compound serves as a building block in organic synthesis, contributing to the creation of specialty chemicals and materials with tailored properties. Its unique structure allows for modifications that can enhance the performance of materials in various applications.

-

Potential Antimicrobial Activity :

- Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such activity. This aspect opens avenues for research into its use as an antimicrobial agent or in formulations aimed at preventing microbial growth.

Case Studies

-

Hormonal Modulation Studies :

- Clinical studies have focused on the estrogenic effects of this compound, assessing its potential role in hormone replacement therapies or treatments for conditions like menopausal symptoms or osteoporosis.

- Enzyme Inhibition Research :

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 2-(aminomethyl)-4-bromo-6-methoxyphenol, differing primarily in substituents or functional groups:

Functional Group Analysis

- Aminomethyl vs. Imino Groups: The presence of an aminomethyl group (-CH2NH2) in the target compound distinguishes it from analogs with imino (-CH=N-) groups (e.g., CAS 329778-91-8).

- Halogen Substitution : Bromine at position 4 is common across analogs, but additional halogens (e.g., chlorine in CAS 329778-95-2) increase molecular weight and may enhance electrophilic reactivity or bioactivity .

- Methoxy Group : The methoxy group at position 6 contributes to electron-donating effects, stabilizing the aromatic ring and influencing acidity (pKa ~8–9 predicted for similar compounds) .

Physicochemical Properties

- Solubility : Compounds with polar substituents (e.g., -NH2, -OH) exhibit higher solubility in water, whereas lipophilic groups (e.g., -CH3, -Br) enhance organic solvent compatibility.

- Thermal Stability: Higher molar mass analogs (e.g., CAS 329778-91-8, 401.09 g/mol) may decompose at elevated temperatures (~476°C predicted), releasing hazardous gases like CO or NOx .

Preparation Methods

Direct Bromination and Aminomethylation

A common approach starts from 2-amino-4-methoxyphenol derivatives, where bromination is performed selectively at the 4-position. The aminomethyl group is introduced via reductive amination or nucleophilic substitution involving formaldehyde or related aldehydes.

Step 1: Bromination

Selective bromination of 2-amino-4-methoxyphenol using brominating agents (e.g., N-bromosuccinimide or elemental bromine) under controlled temperature conditions yields 4-bromo-2-amino-6-methoxyphenol.Step 2: Aminomethylation

The amino group is reacted with formaldehyde or paraformaldehyde, followed by reduction (e.g., with sodium borohydride or sodium triacetoxyborohydride) to form the aminomethyl substituent at the 2-position. This reductive amination process is typically carried out in solvents like toluene or ethanol.

Alternative Two-Step Route via Schiff Base Intermediate

Another validated method involves the formation of Schiff base intermediates followed by reduction:

Step 1: Schiff Base Formation

The amino group of 2-amino-6-bromo-4-methoxyphenol is reacted with an aldehyde to form an imine (Schiff base). This step proceeds smoothly and often results in precipitated products with high yields.Step 2: Reduction

The imine is then reduced using sodium borohydride or catalytic hydrogenation (e.g., 10% Pd/C under atmospheric hydrogen pressure). Post-reaction oxidation steps may be necessary to restore aromaticity if side reactions occur.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Yield & Purity Notes | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination + Aminomethylation | Bromination → Reductive amination | Brominating agents; formaldehyde; NaBH4/NaBH(OAc)3; solvents: toluene, ethanol | High yield; selective bromination achievable | Straightforward; scalable | Requires careful control of regioselectivity |

| Schiff Base Intermediate Route | Schiff base formation → Reduction | Aldehyde; NaBH4 or Pd/C hydrogenation | Nearly quantitative yields; precipitate formation aids purification | High purity; avoids some side reactions | Requires additional oxidation step if hydrogenation used |

| Microwave-Assisted Synthesis | Multi-step heating in sealed vial | Microwave reactor; elevated temp; sealed vial | Improved reaction rate; moderate to high yields | Time-efficient; energy-saving | Requires specialized equipment |

Q & A

Basic: What are the recommended synthetic pathways for 2-(Aminomethyl)-4-bromo-6-methoxyphenol, and how can intermediates be stabilized?

Answer:

The synthesis typically involves bromination and aminomethylation of methoxyphenol derivatives. A key intermediate, 2-(aminomethyl)-6-methoxyphenol, can be stabilized as its hydrochloride salt (CAS 141803-91-0) to prevent oxidation of the aminomethyl group . For bromination, regioselective electrophilic substitution at the para position of the methoxy group is critical. Use anhydrous conditions and catalysts like FeBr₃ to minimize side reactions. Stabilization of intermediates via salt formation (e.g., hydrochloride) or low-temperature storage (−20°C under nitrogen) is advised to preserve reactivity .

Basic: How can researchers validate the structural identity of this compound using spectroscopic methods?

Answer:

- NMR : The bromine atom induces distinct deshielding in ¹H NMR (δ ~7.2–7.5 ppm for aromatic protons). The aminomethyl (–CH₂NH₂) group appears as a triplet near δ 3.4–3.6 ppm, while the methoxy (–OCH₃) resonates at δ ~3.8 ppm .

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 247–249 (M+H⁺, accounting for Br isotopes). Fragmentation patterns include loss of –NH₂CH₂ (Δ m/z −30) and Br (Δ m/z −80) .

- FT-IR : Key peaks include O–H stretch (3200–3400 cm⁻¹), C–Br (550–650 cm⁻¹), and N–H bending (1600–1650 cm⁻¹) .

Advanced: How does steric hindrance from the methoxy group influence the reactivity of this compound in cross-coupling reactions?

Answer:

The methoxy group at position 6 creates steric and electronic effects:

- Steric Effects : Hinders nucleophilic attack at adjacent positions, directing reactions (e.g., Suzuki coupling) to the bromine site.

- Electronic Effects : The electron-donating methoxy group deactivates the ring, requiring stronger palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) for cross-coupling .

Example Protocol : For Suzuki-Miyaura coupling, use 10 mol% Pd catalyst, K₂CO₃ as base, and DMF/H₂O (3:1) at 90°C for 12 hours .

Advanced: What crystallographic challenges arise when analyzing this compound, and how can they be resolved?

Answer:

- Crystal Packing : Bulky substituents (Br, methoxy) disrupt symmetry, leading to low-quality crystals. Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH) to improve crystal growth .

- Hydrogen Bonding : The –NH₂ and –OH groups form intermolecular H-bonds, but disorder may occur. Refinement with SHELXL and twin correction (e.g., using PLATON) is critical .

Data from Analogues : The crystal structure of 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (CCDC 922204) shows similar packing challenges resolved via high-resolution synchrotron data .

Basic: What are the key stability concerns for this compound under varying pH conditions?

Answer:

- Acidic Conditions (pH < 3) : Protonation of the aminomethyl group stabilizes the compound but may lead to Br⁻ elimination.

- Alkaline Conditions (pH > 9) : Deprotonation of –OH and –NH₂ groups increases susceptibility to oxidation. Store in neutral buffer (pH 6–8) under inert gas .

Degradation Products : HPLC-MS analysis under stress conditions (40°C, 75% RH) reveals bromophenol and quinone derivatives as major degradation products .

Advanced: How can contradictory bioactivity data for this compound be reconciled across studies?

Answer:

Contradictions often arise from:

- Purity Variability : Impurities (e.g., residual brominated byproducts) skew bioactivity. Validate purity via HPLC (>98%) and elemental analysis .

- Assay Conditions : Differences in cell lines (e.g., HEK-293 vs. HeLa) or solvent (DMSO concentration) affect results. Standardize protocols using NIH/WHO guidelines .

Case Study : A 2025 study resolved discrepancies in antimicrobial activity by identifying solvent-dependent aggregation effects in MIC assays .

Advanced: What computational methods are effective for modeling the electronic properties of this compound?

Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map HOMO-LUMO gaps (~4.2 eV) and predict reactivity. The bromine atom significantly lowers LUMO energy, enhancing electrophilicity .

- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to predict solubility and aggregation behavior .

Software : Gaussian 16 or ORCA for DFT; GROMACS for MD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.